molecular formula C17H15NO6 B117043 Avenanthramide-C methyl ester CAS No. 955382-52-2

Avenanthramide-C methyl ester

Cat. No. B117043
M. Wt: 329.3 g/mol
InChI Key: IUZHCICFVDHVMC-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avenanthramide-C methyl ester is a biochemical compound that acts as an inhibitor of NF-κB activation . It blocks the phosphorylation of IKK and IκB, which results in the inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .


Molecular Structure Analysis

The molecular formula of Avenanthramide-C methyl ester is C17H15NO6 . The molecular weight is 329.3 . The compound has a crystalline solid formulation .


Chemical Reactions Analysis

Avenanthramide-C methyl ester inhibits NF-κB activation by blocking the phosphorylation of IKK and IκB . This mechanism leads to the dose-dependent inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .


Physical And Chemical Properties Analysis

Avenanthramide-C methyl ester is a crystalline solid . It is soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml), and DMSO: PBS (1: 1, pH7.2) (~0.5 mg/ml) . The compound has a predicted melting point of 240.23°C and a predicted boiling point of 673.2°C at 760 mmHg .

Scientific Research Applications

Inhibition of Inflammatory Responses in Endothelial Cells

Avenanthramide-C methyl ester (CH3-Avn-C) has demonstrated significant potential in suppressing inflammatory responses, particularly in the context of atherosclerosis. Research by (Guo et al., 2006) highlights its effectiveness in inhibiting TNFα- and IL-1β-induced NF-κB activation in endothelial cells. This action helps reduce the secretion of proinflammatory cytokines like IL-6, IL-8, and MCP-1, suggesting a role for CH3-Avn-C in mitigating vascular inflammation.

Biosynthetic Pathway in Oat

Research by (Li et al., 2019) provides insights into the biosynthetic mechanism of avenanthramides in oats, including Avn-C. Understanding this pathway is crucial for metabolic engineering and the potential enhancement of these beneficial compounds in crops.

Antioxidant Activities

Studies like those by (Peterson, Hahn, & Emmons, 2002) have demonstrated the antioxidant activities of avenanthramides, including Avn-C, in vitro. These compounds are effective in systems like β-carotene bleaching and reaction with free radicals, pointing to their potential as natural antioxidants.

Neuroprotective Effects

Recent research by (Jin et al., 2020) has explored the neuroprotective effects of Avn-C in models of brain ischemia and reperfusion injury. The study suggests that Avn-C can mitigate neuronal apoptosis through the PI3K/Akt/GSK3β signaling pathway, offering promising avenues for neuroprotection in cerebrovascular diseases.

Anti-Inflammatory and Anti-Itch Activity in Dermatology

Research by (Sur et al., 2008) has identified the anti-inflammatory and anti-itch properties of avenanthramides, including Avn-C, which could be beneficial in treating various skin conditions.

Metabolism and Bioactivity

The study by (Wang et al., 2015) investigates the metabolism of Avn-C by mice and human microbiota and the bioactivity of its metabolites. Understanding these metabolic pathways is crucial for assessing the bioavailability and potential health benefits of Avn-C.

Safety And Hazards

The safety data sheet for Avenanthramide-C methyl ester indicates that it is for research use only . It is not intended for human or veterinary use .

Future Directions

Avenanthramide-C methyl ester has shown promise in the treatment of Alzheimer’s disease . It has been found to restore impaired plasticity and cognition in Alzheimer’s disease model mice . This suggests potential future directions for the use of Avenanthramide-C methyl ester in the development of treatments for neurodegenerative diseases .

properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHCICFVDHVMC-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avenanthramide-C methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A El-Ghany - Journal of Agricultural Chemistry and Biotechnology, 2017 - journals.ekb.eg
… The main compounds identified include luteolin, Avenanthramide-C methyl ester, Ethyl 8methoxycoumarin-3-carboxylate, Trimethoxycinnamic acid, 4-Hydroxy-7-methoxycoumarin and …
Number of citations: 5 journals.ekb.eg
W Guo, ML Wise, FW Collins, M Meydani - Free Radical Biology and …, 2008 - Elsevier
The chronic inflammation of arterial walls is associated with the development of atherosclerosis. Earlier we reported that avenanthramide (Avn)s-enriched extract of oats (AvnsO) …
Number of citations: 156 www.sciencedirect.com
KS El-Said, AAAH Elrahmawy… - Journal of Medical and …, 2023 - journals.ekb.eg
Chemotherapeutic drugs for cancer treatment cause several side effects. Natural-derived constituents as anticancer agents are effective against various cancer types. This study …
Number of citations: 3 journals.ekb.eg
MA Aldubayan, RM Elgharabawy, AS Ahmed… - … medicine and cellular …, 2019 - hindawi.com
Interest is growing in finding natural sources of effective antitumor agents that generate fewer side effects than conventional chemotherapeutic drugs. Avenanthramides (Avns) are such …
Number of citations: 88 www.hindawi.com

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